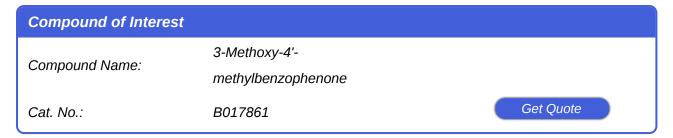


Solubility Profile of 3-Methoxy-4'-methylbenzophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **3-Methoxy-4'-methylbenzophenone**, a ketone derivative of significant interest in organic synthesis and pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document presents known qualitative solubility information for the target compound. To provide a comprehensive framework for researchers, quantitative solubility data and a detailed experimental protocol for the parent compound, benzophenone, are included as a reference. This information serves as a valuable surrogate for estimating the solubility behavior and designing experimental procedures for **3-Methoxy-4'-methylbenzophenone**.

Qualitative Solubility of 3-Methoxy-4'-methylbenzophenone

3-Methoxy-4'-methylbenzophenone has been reported to be soluble in several common organic solvents. Qualitative assessments indicate its solubility in:

- Dichloromethane
- Ethyl Acetate
- Methanol[1]



This suggests that the compound is likely soluble in a range of polar aprotic and protic organic solvents. However, for precise applications such as reaction optimization, purification, and formulation development, quantitative solubility data is essential.

Quantitative Solubility of Benzophenone (CAS 119-61-9) in Organic Solvents

As a reference, the following table summarizes the experimentally determined solubility of benzophenone, the parent compound of **3-Methoxy-4'-methylbenzophenone**, in various organic solvents at different temperatures. The data is presented as the mole fraction (x1) of benzophenone. This data was determined using a gravimetric method[2][3].



Solvent	Temperature (K)	Mole Fraction (103x1)
Methanol	278.15	163.4
283.15	192.8	
288.15	226.7	
293.15	265.8	
298.15	310.1	
303.15	359.4	
308.15	416.3	
313.15	478.9	
318.15	548.6	
Ethanol	278.15	175.6
283.15	208.3	
288.15	246.1	
293.15	289.8	
298.15	339.6	
303.15	396.6	
308.15	460.8	
313.15	533.1	
318.15	614.8	
Acetone	278.15	472.9
283.15	521.8	
288.15	574.9	
293.15	632.1	
298.15	693.8	



		_
303.15	759.6	_
308.15	829.7	
313.15	903.9	-
318.15	982.1	-
Ethyl Acetate	278.15	368.7
283.15	415.9	
288.15	467.5	
293.15	524.1	_
298.15	585.8	
303.15	652.8	-
308.15	725.1	-
313.15	802.9	
318.15	886.1	-
Acetonitrile	278.15	151.3
283.15	179.4	
288.15	211.5	_
293.15	248.6	-
298.15	291.1	-
303.15	339.8	_
308.15	395.5	-
313.15	458.8	_
318.15	530.5	

Data extracted from the Journal of Chemical & Engineering Data[2][3].



Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of a solid organic compound in an organic solvent, adapted from the procedure used for benzophenone[2][3]. This method can be readily applied to determine the solubility of **3-Methoxy-4'-methylbenzophenone**.

Objective: To determine the equilibrium solubility of the compound in a given solvent at various temperatures.

Materials and Apparatus:

- Analytical balance (±0.0001 g)
- Thermostatic water bath with temperature control (±0.1 K)
- Jacketed glass vessel (solubility cell) with a magnetic stirrer
- · Calibrated thermometer or temperature probe
- Syringe with a filter (e.g., 0.45 μm PTFE)
- · Pre-weighed vials
- Drying oven

Procedure:

- Preparation of Saturated Solution:
 - An excess amount of the solid compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.
 - The mixture is continuously stirred using a magnetic stirrer.
 - The temperature of the mixture is maintained at the desired setpoint by circulating water from the thermostatic bath through the jacket of the vessel.



 The solution is stirred for a sufficient time (typically several hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

Sampling:

- Once equilibrium is established, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.
- A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being transferred.

Gravimetric Analysis:

- The withdrawn sample is immediately transferred to a pre-weighed vial.
- The mass of the vial with the sample is recorded.
- The solvent is evaporated from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
- The vial containing the solid residue is then cooled to room temperature in a desiccator and weighed.
- This drying and weighing process is repeated until a constant mass is achieved.

· Calculation of Solubility:

- The mass of the dissolved solid and the mass of the solvent in the sample are calculated from the recorded weights.
- The solubility is then expressed in the desired units, such as grams per 100 mL of solvent, molality, or mole fraction.

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric method for determining the solubility of a solid organic compound.



Conclusion

While quantitative solubility data for **3-Methoxy-4'-methylbenzophenone** is not readily available, its qualitative solubility in dichloromethane, ethyl acetate, and methanol indicates its potential solubility in a range of common organic solvents. For precise experimental design, it is recommended that researchers determine the quantitative solubility in their specific solvent systems. The provided experimental protocol for the gravimetric method offers a robust and reliable approach for this purpose. The solubility data for the parent compound, benzophenone, can serve as a useful preliminary guide for solvent selection and for understanding the potential influence of temperature on solubility.

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